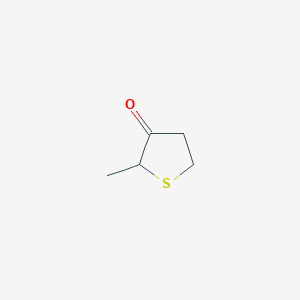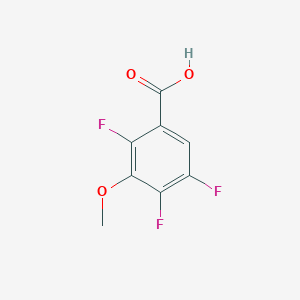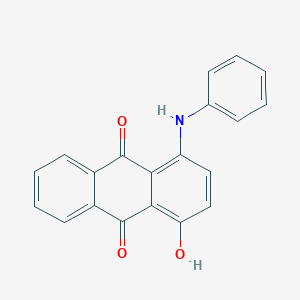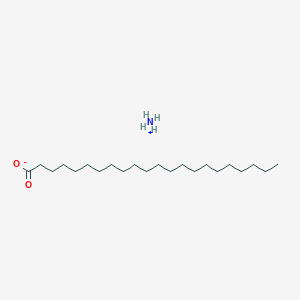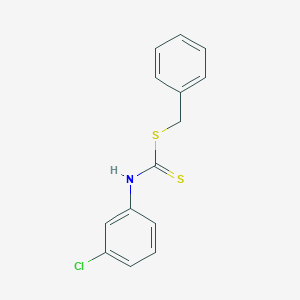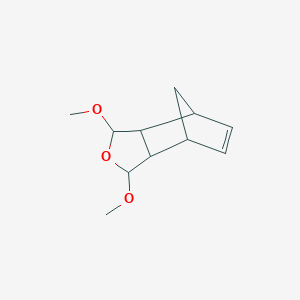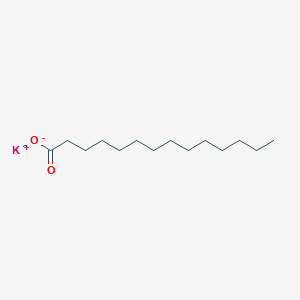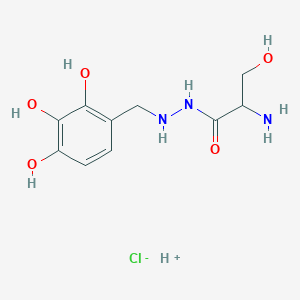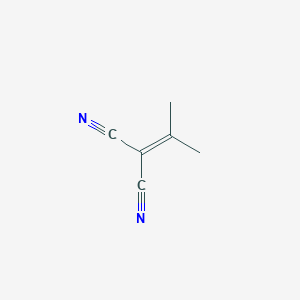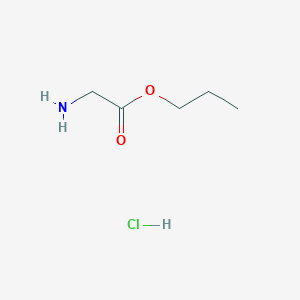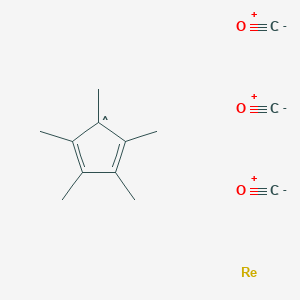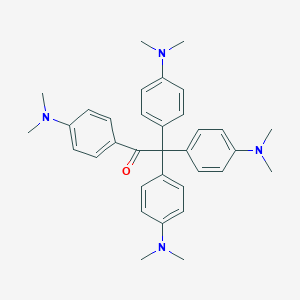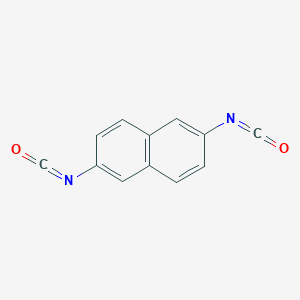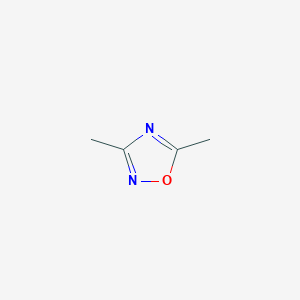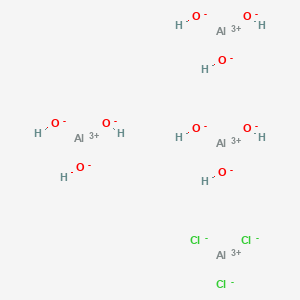
Tetraaluminum trichloride nonahydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraaluminum trichloride nonahydroxide is a chemical compound that is commonly used in scientific research. It is a white, odorless powder that is soluble in water and has a variety of applications in the field of chemistry.
Aplicaciones Científicas De Investigación
Tetraaluminum trichloride nonahydroxide has a wide range of applications in scientific research. It is commonly used as a coagulant in water treatment and as a flocculant in wastewater treatment. It is also used in the production of aluminum oxide, which has a variety of industrial applications. In addition, it is used in the synthesis of various types of zeolites, which are important catalysts in the chemical industry.
Mecanismo De Acción
The mechanism of action of tetraaluminum trichloride nonahydroxide is not well understood. However, it is believed to work by binding to negatively charged particles in water and causing them to clump together. This process is known as coagulation and leads to the formation of larger particles that can be easily removed from the water.
Efectos Bioquímicos Y Fisiológicos
Tetraaluminum trichloride nonahydroxide is not known to have any significant biochemical or physiological effects. However, it is important to handle this compound with care as it can be corrosive and irritating to the skin and eyes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using tetraaluminum trichloride nonahydroxide in lab experiments is its ability to effectively remove impurities from water. This makes it a valuable tool in water treatment research. However, it is important to note that this compound can be difficult to work with and requires careful handling.
Direcciones Futuras
There are many potential future directions for research involving tetraaluminum trichloride nonahydroxide. One area of interest is the development of new coagulants and flocculants that are more effective and efficient than current options. Additionally, there is potential for the use of this compound in the production of new catalysts and materials. Further research is needed to fully understand the potential applications of tetraaluminum trichloride nonahydroxide in scientific research.
Métodos De Síntesis
The synthesis of tetraaluminum trichloride nonahydroxide involves the reaction of aluminum chloride with sodium hydroxide in an aqueous solution. The resulting product is then treated with hydrochloric acid to remove excess sodium hydroxide, and the final product is obtained through filtration and drying.
Propiedades
Número CAS |
11089-92-2 |
|---|---|
Nombre del producto |
Tetraaluminum trichloride nonahydroxide |
Fórmula molecular |
Al4Cl3H9O9 |
Peso molecular |
367.35 g/mol |
Nombre IUPAC |
tetraaluminum;trichloride;nonahydroxide |
InChI |
InChI=1S/4Al.3ClH.9H2O/h;;;;3*1H;9*1H2/q4*+3;;;;;;;;;;;;/p-12 |
Clave InChI |
UZHIXXILBCHCKV-UHFFFAOYSA-B |
SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-] |
SMILES canónico |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-] |
Otros números CAS |
11089-92-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



